molecular formula C17H15N3O3 B4395425 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B4395425
M. Wt: 309.32 g/mol
InChI Key: DGCXIMDHMNHWEC-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as MOB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MOB is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising tool for studying cellular processes and disease mechanisms.

Scientific Research Applications

Nematocidal Activity

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide and its derivatives have been researched for their potential use as nematocides. A study by Liu et al. (2022) found that certain 1,2,4-oxadiazole derivatives displayed significant nematocidal activity against Bursaphelenchus xylophilus, a harmful nematode. These compounds demonstrated an ability to inhibit respiration and cause fluid leakage in the nematodes, suggesting their potential as lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022).

Anticancer Properties

Research has also explored the anticancer applications of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide derivatives. Ravinaik et al. (2021) synthesized a series of such derivatives and evaluated their efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Several derivatives showed higher anticancer activities compared to the reference drug etoposide, highlighting their potential in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antidiabetic Screening

The antidiabetic potential of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide derivatives has also been a subject of study. Lalpara et al. (2021) synthesized N-substituted dihydropyrimidine derivatives incorporating the 1,2,4-oxadiazole moiety and evaluated them for antidiabetic activity using the α-amylase inhibition assay. The results indicated a promising avenue for further research in the development of antidiabetic medications (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Antimycobacterial Screening

Nayak et al. (2016) explored the antimycobacterial properties of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. They found that certain compounds exhibited significant activity against Mycobacterium tuberculosis, with minimal toxicity against normal cell lines. This suggests the potential of these compounds in the treatment of tuberculosis (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).

Antibacterial Activity

Research has also identified the antibacterial potential of 1,2,4-oxadiazole derivatives. A study by Rai et al. (2009) synthesized novel oxadiazole compounds and evaluated their antibacterial efficacy against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Some compounds exhibited significant antibacterial activity, suggesting their potential use as antibiotics (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-22-14-9-7-12(8-10-14)16-19-15(23-20-16)11-18-17(21)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCXIMDHMNHWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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